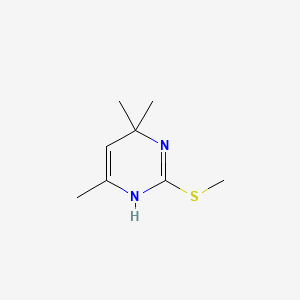

![molecular formula C12H9BrO4S B3071954 5-{[(4-Bromophenyl)sulfinyl]methyl}-2-furoic acid CAS No. 1015912-00-1](/img/structure/B3071954.png)

5-{[(4-Bromophenyl)sulfinyl]methyl}-2-furoic acid

Descripción general

Descripción

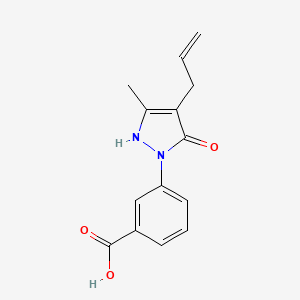

5-{[(4-Bromophenyl)sulfinyl]methyl}-2-furoic acid is a chemical compound with the molecular formula C12H9BrO4S . It has an average mass of 329.167 Da and a monoisotopic mass of 327.940491 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of this compound involves several steps, including the use of reagents and salts. The organic extract is dried, and the sulfamide is isolated by evaporating the solvent .Molecular Structure Analysis

The molecular structure of 5-{[(4-Bromophenyl)sulfinyl]methyl}-2-furoic acid is defined by its molecular formula, C12H9BrO4S. The structure includes a bromophenyl group, a sulfinyl group, a methyl group, and a furoic acid group .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-{[(4-Bromophenyl)sulfinyl]methyl}-2-furoic acid include its molecular formula (C12H9BrO4S), average mass (329.167 Da), and monoisotopic mass (327.940491 Da) . Additional properties such as melting point, boiling point, and solubility are not provided in the available resources.Aplicaciones Científicas De Investigación

Organic Synthesis and Fine Chemicals

Sulfoxides and sulfinamides play pivotal roles in organic synthesis and fine chemical production. Under the catalysis of transition metals, β-sulfinyl esters (such as our compound) act as nucleophilic reagents. They react with various electrophilic reagents to yield sulfoxides and sulfinamides. These compounds serve as versatile building blocks for creating complex molecules .

Pharmaceutical Industry

Sulfoxides and sulfinamides have significant implications in drug development. More than 30% of chemicals contain sulfur components, including widely used proton pump inhibitors. Esomeprazole, a chiral sulfoxide, exemplifies this pharmacophore structure. Additionally, Modafinil, another sulfoxide-based drug, demonstrates their therapeutic potential .

Chiral Synthesis

Both sulfoxides and sulfinamides are crucial motifs in chiral synthesis. For instance:

- Chiral sulfoxides: Sulfoxide-phosphine ligands (SOP) have proven excellent in catalytically asymmetric reactions .

- Chiral tert-butanesulfinimide: Widely adopted for synthesizing chiral amino-containing drugs, intermediates, and natural products .

Antioxidant Potential

While not directly related to our compound, imidazole-containing derivatives have been synthesized and evaluated for antioxidant potential. These compounds exhibited good scavenging activity .

Asymmetric Catalysis

The prospect of asymmetric catalytic synthesis of chiral sulfur-containing molecules remains exciting. Researchers continue to explore novel ligands and methodologies for achieving high enantioselectivities .

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .

Mode of Action

In the context of suzuki–miyaura coupling reactions, the process involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s worth noting that suzuki–miyaura coupling reactions, which this compound may be involved in, are key processes in the synthesis of various organic compounds .

Result of Action

The suzuki–miyaura coupling reactions that this compound may be involved in are crucial for the formation of carbon–carbon bonds, a fundamental process in organic chemistry .

Action Environment

It’s worth noting that the stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .

Propiedades

IUPAC Name |

5-[(4-bromophenyl)sulfinylmethyl]furan-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO4S/c13-8-1-4-10(5-2-8)18(16)7-9-3-6-11(17-9)12(14)15/h1-6H,7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIHVIAYKLFAOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)CC2=CC=C(O2)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[(4-Bromophenyl)sulfinyl]methyl}-2-furoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Nitrobenzo[D]oxazole-2-thiol](/img/structure/B3071878.png)

![4-[5-(Pyridin-2-yl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B3071898.png)

![3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid](/img/structure/B3071901.png)

![[(2,4-Dimethyl-phenylcarbamoyl)-methanesulfinyl]-acetic acid](/img/structure/B3071941.png)

![1-[3-(chloromethyl)phenyl]-1H-pyrazole](/img/structure/B3071977.png)

![1-(Benzo[d]oxazol-2-yl)piperidin-4-ol](/img/structure/B3071978.png)